![molecular formula C13H13NO2S B2432183 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide CAS No. 2380068-15-3](/img/structure/B2432183.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide, commonly known as FTC, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. FTC is a cyclopropane derivative that has been synthesized using a unique method, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of FTC is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in viral replication and cancer cell growth. FTC has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses. It also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
FTC has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, FTC has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
FTC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under various conditions. However, its use in biological assays can be limited due to its low solubility in water and other common solvents.
未来方向
There are several future directions for the study of FTC. In medicinal chemistry, further studies are needed to evaluate its potential as an anticancer and antiviral agent. Additionally, its use in the treatment of inflammatory diseases should be explored further.
In the field of organic electronics, further studies are needed to optimize its charge transport properties and to explore its potential for use in other electronic devices.
Conclusion:
In conclusion, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity FTC in good yields. FTC has been extensively studied for its potential applications in medicinal chemistry and organic electronics. Its mechanism of action is believed to involve the inhibition of enzymes involved in viral replication and cancer cell growth. FTC has several biochemical and physiological effects, and its use in lab experiments is limited by its low solubility in water and other common solvents. There are several future directions for the study of FTC, including its potential as an anticancer and antiviral agent and its use in the treatment of inflammatory diseases.
合成方法
FTC is synthesized using a multistep process that involves the reaction of furan-2-ylmethylamine with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with cyclopropanecarbonyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity FTC in good yields.
科学研究应用
FTC has been extensively studied for its potential applications in various fields. In medicinal chemistry, FTC has been evaluated for its antitumor and antiviral activities. It has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and C viruses. Additionally, FTC has been shown to possess anticancer properties by inhibiting the growth of various cancer cell lines.
FTC has also been studied for its potential use in the field of organic electronics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.
属性
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(9-3-4-9)14-7-11-6-10(8-17-11)12-2-1-5-16-12/h1-2,5-6,8-9H,3-4,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIKLXJWDNXHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

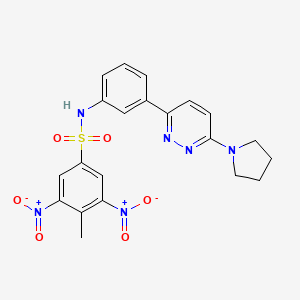
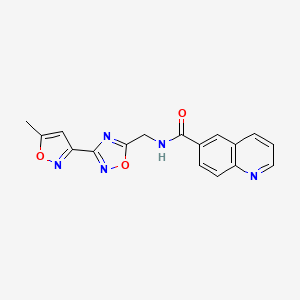

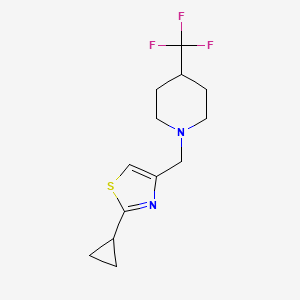
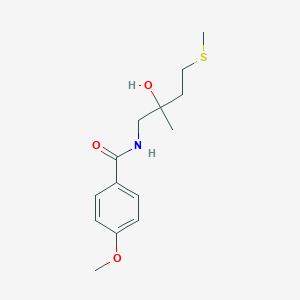
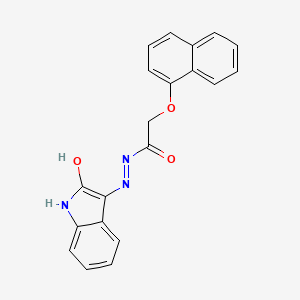
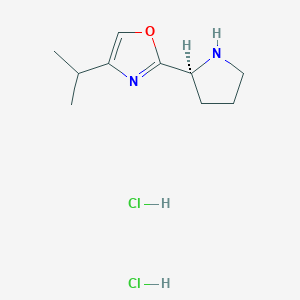
![6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2432111.png)

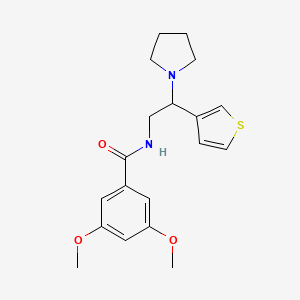
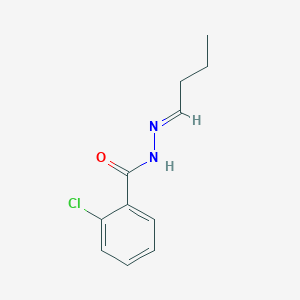

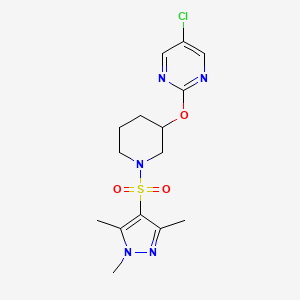
![2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432123.png)